3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid
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Overview
Description
3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.338 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Alkylation: The pyrrole ring is then alkylated at the 1-position with cyclohexyl groups using alkyl halides in the presence of a strong base like sodium hydride.
Introduction of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, especially at the 2- and 5-positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propanoic acid derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid exerts its effects depends on its specific application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, altering their activity. The cyclohexyl and pyrrole moieties can interact with hydrophobic pockets in proteins, while the propenoic acid group can form hydrogen bonds with active site residues.
Materials Science: The compound’s electronic properties can be exploited in the design of conductive polymers or organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)propanoic acid: Similar structure but with a saturated propanoic acid moiety.
3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid: Similar structure but with an acrylic acid moiety instead of propenoic acid.
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole: Lacks the propenoic acid group, making it less reactive in certain chemical reactions.
Uniqueness
3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to the presence of both the cyclohexyl and propenoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-10-13(8-9-15(17)18)12(2)16(11)14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,17,18)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFHXBYBEYVPMZ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCCC2)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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